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molecular formula C19H35N3O8 B8702200 Azido-PEG8-propargyl

Azido-PEG8-propargyl

Cat. No. B8702200
M. Wt: 433.5 g/mol
InChI Key: QDDPIAVPDQNYOJ-UHFFFAOYSA-N
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Patent
US08859509B2

Procedure details

23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol (azido-PEG8-ol) (1.1 g, 3.17 mmol, 1.0 equiv.) was dissolved in N,N′-dimethylformamide (6 mL), and sodium hydride (152 mg, 6.34 mmol, 2.0 equiv.) was added, followed by propargyl bromide (80% in PhMe, 683 μL 6.34 mmol, 2.0 equiv.). The reaction ran for 4 h at rt, at which time it was found complete by NMR aliquot. The reaction was taken up in CH2Cl2 (25 mL) and washed with a saturated aqueous ammonium chloride solution (25 mL). The aqueous solution was back-extracted with dichloromethane (2×10 mL), and combined organics were dried over MgSO4 and concentrated to a brown oil. Chromatography (3 cm×20 cm Silica gel, 3% MeOH/CH2Cl2) yielded azido-PEG8-yne (960 mg, 78% yield). IR (thin film/NaCl) 2874 (m), 2110 (m), 1160 (s), 1105 (s) cm−1; 1HNMR (400 MHz, CDCl3) δ 4.20 (d, J=2.4 Hz, 2H), 3.58 (m, 30H), 3.39 (t, J=5.1 Hz, 2H), 2.43 (t, J=2.4 Hz, 1H), 1.82 (s, 1H); 13CNMR (125 MHz, CDCl3) δ 79.82, 74.72, 70.75, 7022, 68.27, 58.62, 50.84; HRMS (ES+) calc'd for C19H35N3O8 (M+Na) m/z 456.231637. Found 456.23182.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
683 μL
Type
reactant
Reaction Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][CH2:26][OH:27])=[N+:2]=[N-:3].[H-].[Na+].[CH2:30](Br)[C:31]#[CH:32].CO.C(Cl)Cl>CN(C=O)C.C(Cl)Cl>[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][CH2:26][O:27][CH2:32][C:31]#[CH:30])=[N+:2]=[N-:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N(=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCO
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
683 μL
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated aqueous ammonium chloride solution (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was back-extracted with dichloromethane (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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